molecular formula C8H3NO7 B8668620 5,6-Dihydroxy-4-nitro-2-benzofuran-1,3-dione CAS No. 921197-26-4

5,6-Dihydroxy-4-nitro-2-benzofuran-1,3-dione

Cat. No.: B8668620
CAS No.: 921197-26-4
M. Wt: 225.11 g/mol
InChI Key: QCNDKJGZEUFVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-4-nitro-2-benzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H3NO7 and its molecular weight is 225.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

921197-26-4

Molecular Formula

C8H3NO7

Molecular Weight

225.11 g/mol

IUPAC Name

5,6-dihydroxy-4-nitro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H3NO7/c10-3-1-2-4(8(13)16-7(2)12)5(6(3)11)9(14)15/h1,10-11H

InChI Key

QCNDKJGZEUFVSV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1O)O)[N+](=O)[O-])C(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hydroxy-6-methoxy-4-nitro-isobenzofuran-1,3-dione (115 mg), aluminum chloride (80 mg) was mixed with ethyl acetate (3 ml). Pyridine (155 μl) in ethyl acetate (2 ml) was added dropwise. The resulting mixture was stirred at room temperature for 0.5 hours, heated to reflux for 3 hours, and then quenched with water (0.5 ml) and conc. HCl (0.5 ml) at 60° C. Ethyl acetate and water was removed in vacuo. The remainder was mixed with brine (2 ml) and extracted two times with ethyl acetate (15 ml). The combined organic layers were dried over anhydrous Na2SO4, filtrated, evaporated and triturated with diethyl ether.
Name
5-Hydroxy-6-methoxy-4-nitro-isobenzofuran-1,3-dione
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.